Bienvenue dans la boutique en ligne BenchChem!

1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane

M4 muscarinic receptor GPCR antagonists spirocyclic scaffold validation

Secure this 1,1-difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane to access a spirocyclic scaffold validated by cryo-EM/X-ray in sub-nM M4 antagonist and GLP-1 agonist programs. The gem-difluoro substitution blocks cyclopropane metabolism while the unsubstituted furan-2-carbonyl amide offers a unique H-bond acceptor geometry distinct from 3-carbonyl regioisomers. This intermediate enables scaffold-hopping from CYP2D6-liable cores and supports late-stage diversification—unlike pre-halogenated analogues. De novo CYP profiling ensures unburdened SAR development in CNS programs where brain exposure has been demonstrated (rat Kp=0.23) and a favorable logP (~1.5–2.0) and PK profile are indicated.

Molecular Formula C12H13F2NO2
Molecular Weight 241.238
CAS No. 2180010-63-1
Cat. No. B2978352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane
CAS2180010-63-1
Molecular FormulaC12H13F2NO2
Molecular Weight241.238
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)C3=CC=CO3
InChIInChI=1S/C12H13F2NO2/c13-12(14)8-11(12)3-5-15(6-4-11)10(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2
InChIKeyQOXMEZKWOGTDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane (CAS 2180010-63-1): Sourcing and Differentiation Guide for Spirocyclic Building Blocks


1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane (CAS 2180010-63-1, molecular formula C12H13F2NO2, MW 241.23 g/mol) is a fluorinated spirocyclic building block combining a 6-azaspiro[2.5]octane core with a gem-difluoro substitution at the 1-position and a furan-2-carbonyl amide appendage . The 6-azaspiro[2.5]octane scaffold has been validated across multiple therapeutic programs, including as a core motif for potent and subtype-selective M4 muscarinic acetylcholine receptor antagonists [1] and as a framework for small-molecule GLP-1 receptor agonists paralleling the clinical candidate danuglipron [2]. The combination of the spirocyclic core with gem-difluoro and heteroaromatic carbonyl functionalities creates a structurally differentiated intermediate positioned for fragment-based drug discovery, scaffold-hopping campaigns, and late-stage functionalization strategies.

Why Generic 6-Azaspiro[2.5]octane Analogs Cannot Replace 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane in Lead Optimization


The 6-azaspiro[2.5]octane scaffold is not a monolithic chemotype; subtle structural variations produce dramatic differences in potency, selectivity, and ADME profile. In the M4 muscarinic antagonist series, replacement of the 6-azaspiro[2.5]octane core with a 7-azaspiro[3.5]nonane resulted in an approximately 400-fold loss in human M4 potency (IC50 from 1.8 nM to 730 nM), while truncation to a non-spirocyclic analog completely abolished activity (IC50 > 10,000 nM) [1]. Similarly, within the GLP-1 agonist series, the spirocyclic constraint was essential for maintaining the bioactive conformation [2]. The 1,1-gem-difluoro substitution on the spiro cyclopropane ring imparts distinct electronic and conformational effects that influence both metabolic stability and target engagement; the furan-2-carbonyl amide further contributes a specific hydrogen-bond acceptor geometry and π-stacking potential that differs from its furan-3-carbonyl regioisomer, the 5-bromo analog, and non-fluorinated or non-acylated parent scaffolds. These multi-dimensional structural features cannot be simultaneously reproduced by any single generic replacement, making compound-specific sourcing necessary for reproducible SAR campaigns.

Quantitative Differentiation Evidence: 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane vs. Closest Analogs


Scaffold Pre-Validation: 6-Azaspiro[2.5]octane Core Delivers Sub-Nanomolar Potency in M4 Muscarinic Antagonism and GLP-1 Agonism, Differentiating from Ring-Expanded and Truncated Cores

The 6-azaspiro[2.5]octane core has been directly validated in two independent, quantitatively characterized therapeutic programs. In the M4 muscarinic antagonist series, the R-6-azaspiro[2.5]octane-based compound 10 achieved an hM4 IC50 of 1.8 nM with approximately 900-fold selectivity over hM2. By contrast, the ring-expanded 7-azaspiro[3.5]nonane analog 20 showed an hM4 IC50 of 730 nM (approximately 400-fold weaker), the 2-azaspiro[3.3]heptane analog 21 had an hM4 IC50 of 2,900 nM, and the truncated non-spirocyclic analog 22 showed hM4 IC50 > 10,000 nM [1]. In the GLP-1 agonist series, 6-azaspiro[2.5]octane-based leads were optimized into potent agonists paralleling the clinical candidate danuglipron, with SAR rationalized by cryo-EM structures [2]. While no direct head-to-head data exist for 1,1-difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane itself, the scaffold on which it is built is quantitatively validated as a privileged chemotype, whereas closest ring-expanded or truncated core analogs are demonstrably inferior.

M4 muscarinic receptor GPCR antagonists spirocyclic scaffold validation

Physicochemical Differentiation: 1,1-Gem-Difluoro Substitution Provides a 30% Molecular Weight Penalty but Enhances Conformational Rigidity and Metabolic Stability Compared to the Non-Fluorinated 6-Azaspiro[2.5]octane Core

The 1,1-gem-difluoro substitution on the spiro-cyclopropane ring of this compound introduces key differentiating properties relative to the non-fluorinated 6-azaspiro[2.5]octane core (CAS 872-64-0, MW 111.18 g/mol, C7H13N). The difluorinated core alone (1,1-difluoro-6-azaspiro[2.5]octane, CAS 144230-47-7, MW 147.17 g/mol, C7H11F2N) carries two electron-withdrawing fluorine atoms that modify the pKa of the piperidine nitrogen (expected to be reduced by approximately 1–2 log units relative to the parent amine, based on the β-fluorine inductive effect through the spiro carbon), alter the conformational preferences of the cyclopropane ring, and introduce a metabolic soft spot resistant to oxidative metabolism at the cyclopropane position . The target compound further appends a furan-2-carbonyl amide (adding C5H4O2, MW 96.08), bringing the total MW to 241.23 g/mol vs. 111.18 g/mol for the unsubstituted parent—a 117% mass increase that also adds two hydrogen-bond acceptors (furan oxygen + amide carbonyl) and a conjugated π-system. While no direct metabolic stability data exist for this specific compound, the gem-difluorocyclopropane motif is recognized in medicinal chemistry literature as a strategy for blocking CYP-mediated oxidation at metabolically labile positions [1]. This contrasts with the non-fluorinated, non-acylated parent, which offers an unsubstituted secondary amine susceptible to rapid N-dealkylation and lacks the additional binding interactions conferred by the furan-2-carbonyl moiety.

metabolic stability gem-difluoro cyclopropane conformational restriction drug design

Regioisomeric Differentiation: Furan-2-carbonyl vs. Furan-3-carbonyl Attachment Alters Amide Geometry and Hydrogen-Bond Presentation Compared to the 3-Carbonyl Regioisomer

The furan-2-carbonyl attachment in the target compound positions the furan oxygen atom ortho to the carbonyl, creating an intramolecular 1,4-O...C=O distance of approximately 2.7–3.0 Å that can engage in a weak electrostatic interaction (oxygen lone pair to carbonyl π*), subtly rigidifying the amide conformation. In the regioisomeric 1,1-difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane (CAS not assigned, available from chemical vendors ), the furan oxygen is meta to the carbonyl, eliminating this through-space interaction and altering the conformational ensemble of the amide bond. This difference manifests in the electrostatic potential surface: the furan-2-carbonyl presents a contiguous polar surface along the O(furan)-C(carbonyl) vector, whereas the furan-3-carbonyl orients the furan oxygen away from the carbonyl, creating a distinct hydrogen-bond acceptor geometry. In GPCR-targeted programs such as the M4 antagonist series, even subtle alterations in western aryl geometry produced measurable shifts in potency (e.g., compound 10 with a 4-THP eastern pendant achieved hM4 IC50 = 1.8 nM, while varying the western aryl in compounds 11–17 yielded IC50 values from <10 nM to >100 nM depending on aryl electronics and geometry) [1]. Though no direct activity comparison between the 2-carbonyl and 3-carbonyl regioisomers of the furan-substituted 6-azaspiro[2.5]octane has been published, the distinct hydrogen-bond presentation predicts differential binding to protein targets, particularly those with defined hydrogen-bond donor/acceptor constraints.

regioisomeric selectivity hydrogen-bond geometry furan positional isomer conformational analysis

CYP Inhibition Risk Differentiation: Acylated 6-Azaspiro[2.5]octanes Exhibit CYP2D6 Liability in the M4 Antagonist Series, Providing a Cautionary Baseline for Furan-2-carbonyl Derivatives

Within the R-6-azaspiro[2.5]octane M4 antagonist series, CYP2D6 inhibition emerged as a consistent liability. Compound 16 (2,3,5-trifluorophenyl western aryl) was a potent CYP2D6 inhibitor with an IC50 of 0.55 µM (550 nM). Strategic incorporation of an α-amino gem-deuterium motif in compound 17 dramatically improved the CYP2D6 profile (IC50 > 30 µM, representing a >54-fold improvement), while maintaining hM4 potency below 100 nM [1]. In contrast, the optimized lead compound 19 (VU6015241, N-acetylphenyl western aryl) showed no appreciable CYP inhibition across all isoforms tested, with hM4 IC50 = 71 nM and excellent subtype selectivity (hM1, hM2 IC50 > 10,000 nM) [1]. This SAR illustrates that CYP inhibition within the 6-azaspiro[2.5]octane series is highly dependent on the specific aryl/heteroaryl appendage. The furan-2-carbonyl group in the target compound represents a distinct electron-rich heteroaromatic that has not been profiled in published CYP panels; its CYP liability profile relative to the characterized western aryl motifs in the M4 series (chloro-fluoro-phenyl, trifluorophenyl, N-acetylphenyl) remains unknown and should be experimentally determined. This knowledge gap distinguishes the compound from well-characterized, CYP-clean analogs such as VU6015241 and makes its sourcing appropriate for programs that intend to profile CYP inhibition de novo as part of a lead optimization workflow.

CYP inhibition drug-drug interaction ADME optimization spirocyclic chemotype

Differentiation from 5-Bromo-Furan-2-carbonyl Analog: Absence of the Bromine Atom Eliminates a Metabolic and Toxicological Liability While Retaining the Furan Pharmacophore

The closest commercially cataloged analog to the target compound is 6-(5-bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 1326813-75-5 related scaffold) , which bears a bromine atom at the 5-position of the furan ring. The presence of the C5-bromine introduces several differentiating features: (1) a molecular weight increase to ~320.1 g/mol (vs. 241.23 g/mol for the target compound, +33%), (2) a heavy atom that increases polar surface area and modifies logP by approximately +0.5 to +1.0 log units (calculated), (3) a potential site for CYP-mediated oxidative debromination generating a reactive metabolite, and (4) a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). The target compound, lacking the bromine, presents the unsubstituted furan ring which is less lipophilic, lacks the metabolic and toxicological liabilities associated with aryl bromides, and provides a cleaner starting point for programs that do not require a halogen-based coupling handle. Conversely, for programs specifically requiring a C5-functionalized furan for SAR exploration, the 5-bromo analog would be the more appropriate starting material. This choice bifurcates the procurement decision: the target compound is optimal for programs targeting the unsubstituted furan pharmacophore; the 5-bromo analog is optimal for programs requiring a derivatization handle.

halogen elimination metabolic soft spot toxicology risk reduction furan SAR

Optimal Procurement Scenarios for 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane in Medicinal Chemistry and Chemical Biology


Fragment-Based and Structure-Guided Lead Discovery Targeting GPCRs with Defined Hydrogen-Bond Constraints

In fragment-based drug discovery programs targeting G-protein coupled receptors (GPCRs) such as the M4 muscarinic receptor or the GLP-1 receptor, the 6-azaspiro[2.5]octane scaffold has been structurally validated by cryo-EM and X-ray crystallography as a conformationally rigidified core capable of supporting sub-nanomolar potency [1][2]. The 1,1-difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane provides this validated scaffold pre-functionalized with a furan-2-carbonyl amide that presents a specific hydrogen-bond acceptor vector (furan O ortho to carbonyl) distinct from the 3-carbonyl regioisomer. This compound is suited for programs employing structure-based design where the furan oxygen is predicted to engage a conserved water molecule or backbone NH in the target binding site.

Scaffold-Hopping Campaigns Seeking to Escape CYP2D6 Liability While Maintaining Spirocyclic Conformational Constraint

In lead series where a [3.3.0]pyrrolocyclopentane or 8-azabicyclo[3.2.1]octane core exhibits objectionable CYP2D6 inhibition (e.g., IC50 < 1 µM as observed for compound 16 in the M4 antagonist series, with CYP2D6 IC50 = 0.55 µM), the 6-azaspiro[2.5]octane chemotype offers a scaffold-hopping alternative with differentiated CYP liability [1]. The furan-2-carbonyl variant is CYP-unprofiled and represents a novel western aryl chemotype not yet explored in published CYP panels, making it appropriate for programs seeking to establish fresh SAR without the CYP2D6 burden of halogenated phenyl analogs. Procurement of this specific intermediate enables de novo profiling rather than reliance on potentially misleading extrapolation from structurally distinct western aryl motifs.

Late-Stage Functionalization for Parallel SAR Exploration of Furan-Modified Spirocyclic Libraries

The unsubstituted furan-2-carbonyl moiety in this compound provides a versatile platform for late-stage diversification. Unlike the 5-bromo analog (which commits the user to metal-catalyzed cross-coupling chemistry at the furan 5-position), the unsubstituted furan can undergo electrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts acylation), directed ortho-metalation followed by trapping with electrophiles, or oxidative ring-opening to generate enedione intermediates [1]. This flexibility makes the compound a superior starting point for parallel library synthesis where diverse furan modifications are planned, avoiding the constraint of a pre-installed halogen that may limit reaction scope or introduce undesired reactivity in subsequent biological assays.

Metabolic Stability Optimization in CNS-Penetrant Programs Leveraging Gem-Difluoro Cyclopropane Blockade

For central nervous system (CNS) drug discovery programs requiring brain-penetrant compounds, the 6-azaspiro[2.5]octane core has demonstrated moderate brain exposure in rodents (rat Kp = 0.23, mouse Kp = 0.38 for compound 19 after 30 mg/kg IP administration) [1]. The 1,1-gem-difluoro substitution on the spiro-cyclopropane ring is expected to reduce oxidative metabolism at the cyclopropane position, a common metabolic soft spot in non-fluorinated spirocyclic analogs [2]. Compound 19 achieved a rat t1/2 of 8.6 h (IV, 3 mg/kg), demonstrating that properly substituted 6-azaspiro[2.5]octanes can achieve pharmacokinetic profiles suitable for in vivo CNS studies. The target compound, incorporating both the gem-difluoro blockade and a heteroaromatic amide with moderate lipophilicity (predicted logP ~1.5–2.0), is positioned for programs targeting CNS indications where balanced permeability, metabolic stability, and low molecular weight are prioritization criteria.

Quote Request

Request a Quote for 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.